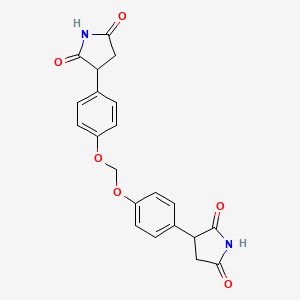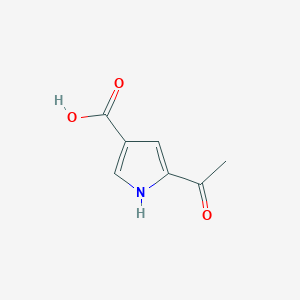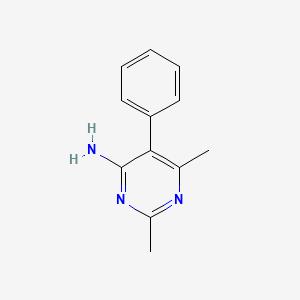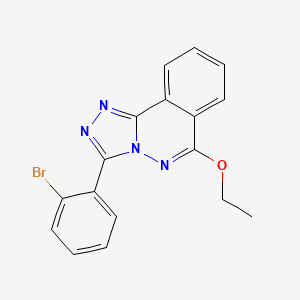![molecular formula C25H19N3 B15213572 [2,2'-Biquinolin]-4-amine, N-(phenylmethyl)- CAS No. 57115-23-8](/img/structure/B15213572.png)
[2,2'-Biquinolin]-4-amine, N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-[2,2’-biquinolin]-4-amine is an organic compound that belongs to the class of heterocyclic aromatic amines. This compound is characterized by the presence of a benzyl group attached to a biquinoline structure, which consists of two quinoline units linked together. The unique structure of N-Benzyl-[2,2’-biquinolin]-4-amine makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-[2,2’-biquinolin]-4-amine typically involves the following steps:
Formation of the Biquinoline Core: The biquinoline core can be synthesized through a series of condensation reactions involving quinoline derivatives. For example, the reaction of 2-aminobenzylamine with quinoline-2-carboxaldehyde under acidic conditions can yield the biquinoline structure.
Benzylation: The introduction of the benzyl group can be achieved through a nucleophilic substitution reaction. This involves the reaction of the biquinoline core with benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of N-Benzyl-[2,2’-biquinolin]-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the hydrogenation steps involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-[2,2’-biquinolin]-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This reaction typically targets the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions can reduce the quinoline units to tetrahydroquinoline derivatives.
Substitution: N-Benzyl-[2,2’-biquinolin]-4-amine can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups using reagents such as sodium azide (NaN₃) or sodium cyanide (NaCN).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, anhydrous conditions.
Substitution: NaN₃, NaCN, polar aprotic solvents.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Azide or cyanide-substituted derivatives.
Scientific Research Applications
N-Benzyl-[2,2’-biquinolin]-4-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel ligands and catalysts.
Biology: In biological studies, N-Benzyl-[2,2’-biquinolin]-4-amine is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a valuable tool in drug discovery.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Its unique structure allows it to target specific molecular pathways involved in disease progression.
Industry: N-Benzyl-[2,2’-biquinolin]-4-amine is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-Benzyl-[2,2’-biquinolin]-4-amine involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit the activity of enzymes involved in critical cellular processes, leading to cell death. The benzyl group enhances the compound’s ability to penetrate cell membranes and reach its targets effectively.
Comparison with Similar Compounds
N-Benzyl-[2,2’-biquinolin]-4-amine can be compared with other similar compounds, such as:
N-Benzyl-2-aminobenzimidazole: Both compounds contain a benzyl group, but N-Benzyl-[2,2’-biquinolin]-4-amine has a more complex biquinoline structure, which may confer different biological activities.
N-Benzyl-2-aminopyridine: This compound has a simpler pyridine structure compared to the biquinoline structure of N-Benzyl-[2,2’-biquinolin]-4-amine. The additional quinoline unit in the latter may enhance its reactivity and binding affinity to molecular targets.
N-Benzyl-2-aminothiazole: The thiazole ring in this compound provides different electronic properties compared to the quinoline rings in N-Benzyl-[2,2’-biquinolin]-4-amine, potentially leading to different chemical reactivities and biological activities.
Conclusion
N-Benzyl-[2,2’-biquinolin]-4-amine is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and lead to the development of new and innovative compounds.
Properties
CAS No. |
57115-23-8 |
|---|---|
Molecular Formula |
C25H19N3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-benzyl-2-quinolin-2-ylquinolin-4-amine |
InChI |
InChI=1S/C25H19N3/c1-2-8-18(9-3-1)17-26-24-16-25(28-22-13-7-5-11-20(22)24)23-15-14-19-10-4-6-12-21(19)27-23/h1-16H,17H2,(H,26,28) |
InChI Key |
UEOFHFVOYVFPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15213492.png)


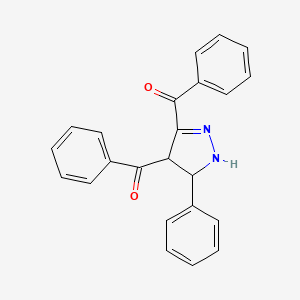
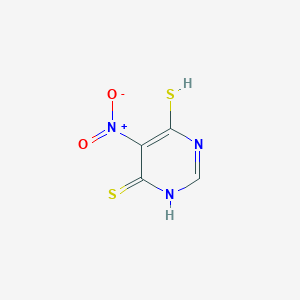
![3-phenyl-2H-imidazo[4,5-d]triazin-4-one](/img/structure/B15213535.png)
![2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B15213537.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-6-methylquinoline-4-carboxylic acid](/img/structure/B15213550.png)
